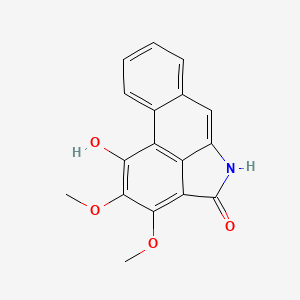
Piperolactam D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperolactam D typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of aristolactam precursors, which undergo cyclization in the presence of strong acids or bases . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from Piper species, followed by purification processes such as chromatography. The use of green synthesis methods, such as utilizing plant extracts, is also being explored to make the process more eco-friendly .
Chemical Reactions Analysis
Types of Reactions
Piperolactam D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or methoxylated compounds, which may exhibit different biological activities .
Scientific Research Applications
Piperolactam D has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its antimicrobial properties against various pathogens.
Medicine: Investigated for its potential anticancer properties due to its cytotoxic effects.
Industry: Explored for use in developing new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Piperolactam D involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and cytotoxic effects . The exact pathways and molecular targets are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
- Piperolactam A
- Cepharanone A
- Cepharanone B
- Aristolactam AII
Uniqueness
Piperolactam D is unique due to its specific structural features, such as the presence of methoxy and hydroxy groups, which contribute to its distinct biological activities . Compared to similar compounds, this compound exhibits a broader spectrum of antimicrobial activity and higher cytotoxicity against certain cancer cell lines .
Properties
CAS No. |
116084-93-6 |
|---|---|
Molecular Formula |
C17H13NO4 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
15-hydroxy-13,14-dimethoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one |
InChI |
InChI=1S/C17H13NO4/c1-21-15-13-12-10(18-17(13)20)7-8-5-3-4-6-9(8)11(12)14(19)16(15)22-2/h3-7,19H,1-2H3,(H,18,20) |
InChI Key |
PHKYZFGDNGACRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C3=C(C4=CC=CC=C4C=C3NC2=O)C(=C1OC)O |
melting_point |
222 - 224 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















